Echinenone

Description

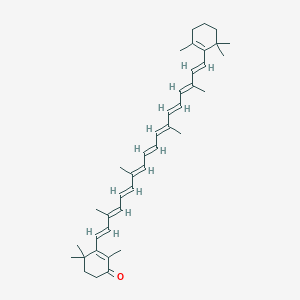

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNWZXMBUKUYMD-QQGJMDNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026555 | |

| Record name | all-trans-Echinenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-68-8 | |

| Record name | Echinenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echinenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | all-trans-Echinenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β-caroten-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5IO02MNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Echinenone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments characterized by the presence of a carbonyl group. It is found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.[1][2] this compound is of significant interest to the scientific community due to its role as a precursor to other commercially valuable carotenoids, its provitamin A activity, and its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name β,β-Caroten-4-one, is structurally derived from β-carotene through the oxidation of the C4 position on one of the β-ionone rings to a ketone.[1][2] This structural modification has a significant impact on its chemical and physical properties.

| Property | Value | Reference(s) |

| Chemical Formula | C40H54O | [1] |

| Molecular Weight | 550.87 g/mol | [1] |

| Appearance | Orange-red crystals | [2] |

| Melting Point | 178-180 °C | [2] |

| UV-Vis λmax (in Hexane) | 458 nm | [2] |

| UV-Vis λmax (in Acetone) | 461 nm | [2] |

| UV-Vis λmax (in Methanol) | Not specified | |

| Mass Spectrometry (LC-ESI-QTOF) | [M+H]+ at m/z 551.4247 | [1] |

| ¹H NMR (in CDCl₃, 400 MHz) | δ (ppm): 6.51 and 6.23 (ethylene protons), 3.16 and 1.36 (methylene protons), 2.43 to 1.57 (methyl and cyclohexane protons) | [2] |

| ¹³C NMR | Data available in PubChem | [1] |

Biosynthesis of this compound

The primary biosynthetic pathway for this compound involves the enzymatic conversion of β-carotene. This reaction is catalyzed by the enzyme β-carotene ketolase, also known as CrtW or CrtO.[1] This enzyme introduces a keto group at the 4-position of one of the β-rings of the β-carotene molecule.

Caption: Biosynthesis of this compound from β-Carotene.

Experimental Protocols

Extraction and Purification of this compound from Cyanobacteria

This protocol is a general guideline for the extraction and purification of this compound from cyanobacterial biomass. Optimization may be required depending on the specific strain and culture conditions.

Materials:

-

Lyophilized cyanobacterial biomass

-

Acetone

-

Methanol

-

Dichloromethane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Centrifuge

Methodology:

-

Extraction:

-

Homogenize the lyophilized cyanobacterial biomass with a mixture of acetone and methanol (7:3, v/v) using a mortar and pestle or a homogenizer.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant and repeat the extraction process on the pellet until the supernatant is colorless.

-

Pool all the supernatants.

-

-

Partitioning:

-

Transfer the pooled supernatant to a separatory funnel.

-

Add an equal volume of a saturated NaCl solution and an equal volume of dichloromethane.

-

Shake the funnel gently and allow the layers to separate.

-

Collect the lower, colored dichloromethane layer, which contains the carotenoids.

-

Wash the dichloromethane layer with distilled water to remove any residual methanol and acetone.

-

-

Drying and Concentration:

-

Dry the dichloromethane extract over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it to a small volume using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect the orange-colored fractions corresponding to this compound.

-

Monitor the separation by thin-layer chromatography (TLC).

-

-

Final Purification and Storage:

-

Pool the this compound-containing fractions and evaporate the solvent under reduced pressure.

-

The purified this compound can be stored under a nitrogen atmosphere at -20°C in the dark.

-

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound. A C30 column is often preferred for the separation of carotenoids due to its enhanced shape selectivity for long-chain molecules.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Column: A reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol/water and ramp up to a high percentage of MTBE.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a controlled temperature, for instance, 25°C.

-

Detection: Monitoring at the wavelength of maximum absorbance for this compound, which is around 458-461 nm.

-

Injection Volume: Typically 10-20 µL.

Methodology:

-

Sample Preparation: Dissolve the purified this compound or the carotenoid extract in a suitable solvent compatible with the mobile phase (e.g., a mixture of dichloromethane and methanol). Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the sample onto the HPLC system and run the analysis using the defined gradient program.

-

Identification and Quantification: Identify the this compound peak based on its retention time and its characteristic UV-Vis spectrum obtained from the PDA detector. For quantification, a calibration curve should be prepared using a certified this compound standard.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds like this compound. The assay measures the ability of the antioxidant to scavenge the stable DPPH free radical.

Materials:

-

Purified this compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

UV-Vis spectrophotometer or microplate reader

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

-

Assay Procedure:

-

In a test tube or a microplate well, mix a defined volume of the DPPH solution with a defined volume of the this compound solution.

-

Prepare a control sample containing the DPPH solution and the solvent without this compound.

-

Prepare a blank sample containing the this compound solution and the solvent without the DPPH solution to correct for any absorbance of the sample itself.

-

Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

Where:

-

A_control is the absorbance of the control sample.

-

A_sample is the absorbance of the sample with this compound.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of this compound.

-

Biological Role and Signaling

This compound plays a significant role in the photoprotective mechanisms of cyanobacteria. It is a key chromophore in the Orange Carotenoid Protein (OCP), a photoactive protein that is crucial for non-photochemical quenching (NPQ). Upon exposure to high light, the OCP undergoes a conformational change, which is triggered by the absorption of light by the bound this compound. This activated form of OCP then interacts with the phycobilisome, the primary light-harvesting antenna in cyanobacteria, leading to the dissipation of excess light energy as heat and protecting the photosynthetic apparatus from photodamage.

Caption: Role of this compound in OCP-mediated Photoprotection.

Conclusion

This compound is a fascinating carotenoid with important biological functions and potential applications. This technical guide has provided a detailed overview of its chemical structure, properties, biosynthesis, and methods for its study. The provided experimental protocols offer a starting point for researchers interested in isolating, identifying, and characterizing this compound. Further research into the biological activities and potential therapeutic applications of this compound is warranted.

References

Echinenone molecular formula and weight

Echinenone is a naturally occurring carotenoid, specifically a ketocarotenoid, derived from the oxidation of beta-carotene.[1] It is found in various organisms, including some species of cyanobacteria and sea urchins.[2] This document outlines the fundamental molecular characteristics of this compound.

Core Molecular Data

The fundamental quantitative attributes of this compound are summarized below. This data is foundational for its use in research and potential drug development applications.

| Property | Value | Source |

| Molecular Formula | C40H54O | PubChem[3], MedKoo Biosciences[4], Wikipedia[2] |

| Molar Mass | 550.87 g/mol | MedKoo Biosciences[4] |

| Exact Mass | 550.417466342 Da | PubChem[3] |

Experimental Protocols and Signaling Pathways

The determination of molecular formula and weight for a known compound like this compound relies on established analytical techniques such as mass spectrometry and elemental analysis, which are standard procedures in chemical characterization. As this guide focuses on the intrinsic properties of the molecule itself, detailed experimental protocols for its discovery or synthesis are beyond the current scope. Similarly, while this compound is an intermediate in the biosynthesis of other carotenoids like canthaxanthin, a detailed signaling pathway diagram is not applicable to the description of its basic molecular properties.[4]

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.

References

Natural Sources of Echinenone in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of echinenone production in cyanobacteria. It details the cyanobacterial species known to synthesize this keto-carotenoid, quantitative data on its accumulation, its biosynthetic pathway, and comprehensive experimental protocols for its extraction and quantification.

This compound-Producing Cyanobacteria

This compound, a xanthophyll pigment with potential applications in the pharmaceutical and nutraceutical industries, is naturally synthesized by a variety of cyanobacteria. Documented species include, but are not limited to:

-

Anabaena species (including Anabaena variabilis and Anabaena sp. PCC 7120)[1]

-

Nostoc species[4]

-

Microcystis aeruginosa[5]

-

Nodosilinea (Leptolyngbya) antarctica[5]

-

Aphanothece microscopica[5]

-

Tychonema sp.[5]

-

Drouetiella sp. LEGE 221231

-

Tolypothrix sp. LEGE 221228

-

Gloeobacter violaceus

-

Chlorogloeopsis fritschii[6]

-

Oscillatoria subbrevis CZS 2201[7]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly among different cyanobacterial species and is influenced by cultivation conditions such as light intensity and nutrient availability. The following table summarizes available quantitative data on this compound content. For comparative purposes, when possible, values have been converted to µg/g of dry weight (DW).

| Cyanobacterium Species | This compound Content | Notes | Reference |

| Microcystis aeruginosa | 143.3 µg/g DW | Optimal production at a light intensity of 40 µmol photons m⁻² s⁻¹ | [5] |

| Microcystis aeruginosa LTPNA 01 | 371.9 µg/g DW | Calculated from 675.2 nmol/g DW | [8] |

| Synechocystis sp. PCC 6803 | 17-22% of total carotenoids | In strains overexpressing carotenoid biosynthetic genes. | [3] |

| Nodosilinea (Leptolyngbya) antarctica | Major carotenoid | A carotenoid-rich acetone extract contained 64 µg/g DW of total carotenoids. | [5] |

| Aphanothece microscopica | Major carotenoid | A lipophilic extract contained 1 mg/mL of total carotenoids. | [5] |

| Tychonema sp. | Main carotenoid | Identified in a 70% ethanol extract. | [5] |

| Anabaena variabilis ATCC 29413 | 20% of major carotenoids | [1] | |

| Oscillatoria subbrevis CZS 2201 | 0.34 µg/mL of culture | [7] | |

| Chlorogloeopsis fritschii | Concentration was over two-fold higher under LED white light compared to far-red light. | Absolute values in µg/g DW were not provided. | [6] |

This compound Biosynthetic Pathway

This compound is synthesized from β-carotene through the catalytic activity of the enzyme β-carotene ketolase, which is encoded by the crtO or crtW gene. This enzyme introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene. This compound can then serve as a precursor for the synthesis of other ketocarotenoids, such as canthaxanthin (through a second ketolation by CrtO/CrtW) and 3'-hydroxythis compound (through hydroxylation by β-carotene hydroxylase, CrtR).

Experimental Protocols

Extraction of Carotenoids from Cyanobacteria

This protocol is a generalized procedure based on methods reported for Synechocystis sp. PCC 6803, Anabaena sp., and Nostoc sp..

Materials:

-

Cyanobacterial cell pellet (fresh or frozen at -80°C)

-

Methanol, Acetone, Ethyl Acetate, Hexane (HPLC grade)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Rotary evaporator or nitrogen stream evaporator

-

Glass vials

Procedure:

-

Harvest cyanobacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with deionized water to remove residual media and re-centrifuge.

-

Resuspend the cell pellet in a suitable extraction solvent. Common solvent systems include:

-

100% Methanol

-

Acetone:Methanol (7:2, v/v)

-

100% Acetone

-

-

For a 1 g wet weight cell pellet, use approximately 10 mL of extraction solvent.

-

Thoroughly mix the cell suspension by vortexing for 1-2 minutes. To enhance extraction efficiency, cell disruption methods such as sonication or bead beating can be employed at this stage.

-

Incubate the mixture in the dark at 4°C for 15-30 minutes to facilitate pigment extraction.

-

Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.

-

Carefully transfer the supernatant containing the pigments to a new tube.

-

Repeat the extraction process with the cell pellet until the pellet is colorless.

-

Pool the supernatants.

-

To concentrate the pigments, evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

-

Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethyl acetate or the initial mobile phase of the HPLC gradient).

-

Store the extract at -20°C in the dark until analysis.

Quantification of this compound by HPLC-PDA

This protocol is adapted from methodologies used for the analysis of carotenoids in Synechocystis sp. PCC 6803.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phases:

-

Solvent A: Acetonitrile:Water (9:1, v/v)

-

Solvent B: Ethyl Acetate

Gradient Elution Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 100 | 0 |

| 31 | 60 | 40 |

| 36 | 60 | 40 |

| 38 | 0 | 100 |

| 43 | 0 | 100 |

| 50 | 100 | 0 |

| 55 | 100 | 0 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 20 µL

-

Detection: Monitor at 450-460 nm for this compound. A full spectral scan (e.g., 250-700 nm) by the PDA detector is recommended for peak identification.

Quantification:

-

Prepare a standard curve using a certified this compound standard of known concentrations.

-

Inject the standards into the HPLC system and record the peak areas at the characteristic absorption maximum of this compound (~458 nm).

-

Plot a calibration curve of peak area versus concentration.

-

Inject the cyanobacterial extract and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the extract using the calibration curve.

-

Express the final concentration as µg of this compound per gram of cyanobacterial dry weight.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from cyanobacterial biomass.

References

- 1. Nitrogen Sources and Iron Availability Affect Pigment Biosynthesis and Nutrient Consumption in Anabaena sp. UTEX 2576 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Identification and Pigment Analysis of Novel Cyanobacterial Strains from Thermal Springs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Characterization of Microcystis aeruginosa for Feed and Energy Uses [mdpi.com]

Echinenone as a Precursor to Astaxanthin: A Technical Guide to Biosynthesis and Metabolic Engineering

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Astaxanthin, a high-value ketocarotenoid, is renowned for its potent antioxidant properties, making it a compound of significant interest in the pharmaceutical, nutraceutical, and aquaculture industries. While chemical synthesis is prevalent, microbial biosynthesis offers a promising alternative for producing specific, biologically active stereoisomers. The biosynthetic pathway from the common precursor β-carotene to astaxanthin involves a series of oxidation reactions, with echinenone serving as a critical early intermediate. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to astaxanthin, details relevant experimental protocols, presents quantitative data from various production systems, and outlines the regulatory mechanisms governing its synthesis.

The Biosynthetic Pathway: From this compound to Astaxanthin

The conversion of β-carotene to astaxanthin is a multi-step process catalyzed by two key enzymes: β-carotene ketolase (also known as CrtW or BKT) and β-carotene hydroxylase (CrtZ or CHYb). This compound (4-keto-β-carotene) is the first ketolated intermediate, formed by the action of β-carotene ketolase on one of the β-ionone rings of β-carotene.[1][2][3] From this compound, the pathway can proceed through several alternative routes, the efficiencies of which can vary depending on the source organism of the enzymes and the host system used for production.

The two primary enzymatic activities involved are:

-

β-Carotene Ketolase (CrtW/BKT): This enzyme introduces a keto group at the C-4 and C-4' positions of the β-ionone rings.[1][2]

-

β-Carotene Hydroxylase (CrtZ/CHYb): This enzyme adds a hydroxyl group to the C-3 and C-3' positions.[1][4]

The transformation from this compound involves the following key steps and intermediates:

-

Formation of Canthaxanthin: this compound can be further ketolated by CrtW at the 4'-position to produce canthaxanthin (4,4'-diketo-β-carotene).[2][5]

-

Formation of 3-Hydroxy-echinenone: Alternatively, this compound can be hydroxylated by CrtZ at the 3-position to yield 3-hydroxy-echinenone.

-

Conversion to Adonirubin (Phoenicoxanthin): Canthaxanthin is hydroxylated at the 3-position by CrtZ to form adonirubin.

-

Final Step to Astaxanthin: The pathway converges on astaxanthin (3,3'-dihydroxy-4,4'-diketo-β-carotene) through the hydroxylation of adonirubin by CrtZ or the ketolation of an intermediate like adonixanthin (3,3'-dihydroxy-4-keto-β-carotene).[4]

The specific route can be influenced by the substrate preference of the enzymes. For instance, some CrtW ketolases show a strong preference for non-hydroxylated rings, while others can act on hydroxylated substrates like zeaxanthin.[2][6] Similarly, the efficiency of CrtZ hydroxylases can vary when acting on ketolated substrates like canthaxanthin.[7]

Quantitative Data on Astaxanthin Production

Metabolic engineering efforts have focused on expressing heterologous ketolase and hydroxylase genes in various microbial hosts to produce astaxanthin. The choice of host organism and the origin of the biosynthetic genes significantly impact the final yield and purity of astaxanthin.

Table 1: Astaxanthin Production in Genetically Engineered Escherichia coli

| Gene Combination (Ketolase & Hydroxylase) | Host Strain | Astaxanthin Yield | Astaxanthin Purity (% of total carotenoids) | Reference |

| Brevundimonas sp. SD212 crtW & Pantoea ananatiscrtZ | E. coli ASTA-1 | 7.4 mg/g DCW | 96.6% | [8] |

| Coordinated expression of crtW & crtZ | E. coli Gro-46 | 1.18 g/L (fed-batch) | Not specified | [9] |

| Brevundimonas sp. SD212 crtW & crtZ | E. coli | Not specified | High | [7] |

| Various crtW & crtZ combinations | E. coli | 21.36 mg/L (shake flask) | Not specified | [9] |

Table 2: Astaxanthin Production in Other Engineered Microorganisms

| Organism | Key Genes/Strategy | Astaxanthin Yield | Reference |

| Saccharomyces cerevisiae | B. vesicularis CrtW & Alcaligenes sp. CrtZ | 4.5 mg/g DCW | [10] |

| Saccharomyces cerevisiae | Fed-batch fermentation | 81.0 mg/L | [10] |

| Synechocystis sp. PCC 6803 | Heterologous marine bacterial genes (crtW, crtZ) | 10 mg/L/day | [11][12] |

| Xanthophyllomyces dendrorhous | Mutant 10BE on carrot medium | 2.42 mg/L | [13] |

| Xanthophyllomyces dendrorhous | Strain DW6 with two-stage pH strategy | 374.3 mg/L | [14] |

Experimental Protocols

The following section outlines a generalized methodology for the heterologous production and analysis of astaxanthin, based on protocols commonly employed in the field.

Heterologous Gene Expression

-

Gene Sourcing and Codon Optimization: The coding sequences for β-carotene ketolase (crtW) and β-carotene hydroxylase (crtZ) are obtained from source organisms like Paracoccus sp., Brevundimonas sp., or Pantoea ananatis.[2][7][15] For optimal expression in the chosen host (e.g., E. coli, S. cerevisiae), the genes are codon-optimized.

-

Vector Construction: The optimized crtW and crtZ genes are cloned into suitable expression vectors. Often, these genes are assembled into a synthetic operon under the control of an inducible or constitutive promoter to ensure balanced expression.[10][16] The vector also contains a selectable marker for antibiotic resistance.

-

Host Transformation: The recombinant expression vector is transformed into a host strain that is engineered to produce the precursor, β-carotene. Competent cells are prepared and transformed using standard methods like heat shock or electroporation.

-

Cultivation and Induction: Transformed cells are grown in an appropriate culture medium (e.g., LB for E. coli, YPD for yeast) at an optimal temperature. If using an inducible promoter, the expression of the biosynthetic genes is initiated by adding an inducer (e.g., IPTG) at a suitable point during cell growth (e.g., mid-log phase).[8]

-

Cell Harvesting: After a defined period of cultivation/induction (typically 24-72 hours), the cells are harvested by centrifugation. The cell pellet, often deep red or orange in color, is washed and stored for extraction.

Carotenoid Extraction and Analysis

-

Cell Lysis and Extraction: The harvested cell pellet is resuspended in a solvent suitable for carotenoid extraction, typically acetone or a methanol/chloroform mixture. Cell lysis is performed to release the intracellular pigments, which can be facilitated by methods such as bead beating or sonication. The mixture is centrifuged to pellet cell debris, and the supernatant containing the carotenoids is collected.

-

HPLC Analysis: The extracted carotenoids are analyzed and quantified using High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 or C30 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and dichloromethane is employed to separate the different carotenoids.

-

Detection: Carotenoids are detected using a photodiode array (PDA) detector at their characteristic absorption wavelength (approx. 450-480 nm).

-

Quantification: Peaks are identified by comparing their retention times and spectral data with authentic standards (e.g., β-carotene, this compound, canthaxanthin, astaxanthin). Quantification is performed by integrating the peak area and comparing it to a standard curve.

-

Regulation of Astaxanthin Biosynthesis

In natural producers like the microalga Haematococcus pluvialis, astaxanthin is a secondary metabolite that accumulates under conditions of environmental stress, such as high light intensity, salinity, or nutrient deprivation.[17][18][19] These stress factors trigger a complex regulatory cascade that leads to the massive upregulation of genes involved in the astaxanthin biosynthetic pathway, including β-carotene ketolase (BKT) and β-carotene hydroxylase (CHY).[20][21] This stress response is also linked to other metabolic shifts, such as the accumulation of triacylglycerols, which are deposited along with astaxanthin in cytosolic lipid droplets.[17]

References

- 1. Conversion of β-carotene into astaxanthin: Two separate enzymes or a bifunctional hydroxylase-ketolase protein? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Canthaxanthin, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Alternative Route for Astaxanthin Biosynthesis in Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of bacterial beta-carotene 3,3'-hydroxylases, CrtZ, and P450 in astaxanthin biosynthetic pathway and adonirubin production by gene combination in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Engineering of Escherichia coli for Producing Astaxanthin as the Predominant Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journal.hep.com.cn [journal.hep.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. Astaxanthin production in a model cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Astaxanthin Synthesis by Yeast Xanthophyllomyces dendrorhous and its Mutants on Media Based on Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High astaxanthin production by Xanthophyllomyces dendrorhous strain DW6 from cane molasses using two-stage pH strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Genome mining of astaxanthin biosynthetic genes from Sphingomonas sp. ATCC 55669 for heterologous overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineering Escherichia coli for canthaxanthin and astaxanthin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Astaxanthin-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products [frontiersin.org]

- 18. [Advances in astaxanthin biosynthesis in Haematococcus pluvialis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Transcription Factors From Haematococcus pluvialis Involved in the Regulation of Astaxanthin Biosynthesis Under High Light-Sodium Acetate Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of Echinenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a naturally occurring keto-carotenoid found in various marine organisms and cyanobacteria, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. This compound exhibits its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by modulating endogenous antioxidant defense systems. Notably, it enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while concurrently reducing lipid peroxidation. Evidence also suggests the involvement of the Nrf2 signaling pathway in mediating these protective effects. This document aims to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound (β,β-Caroten-4-one), a xanthophyll carotenoid, has emerged as a promising natural antioxidant.[1] Its unique chemical structure, featuring a conjugated polyene chain and a keto group, contributes to its ability to neutralize free radicals and modulate cellular redox states. This guide delves into the technical details of this compound's antioxidant properties, providing a foundation for further research and development.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, encompassing both direct and indirect mechanisms.

Direct Radical Scavenging

This compound can directly neutralize various reactive oxygen species, thereby mitigating oxidative damage to cellular components.

-

Singlet Oxygen Quenching: this compound is an efficient quencher of singlet oxygen (¹O₂), a highly reactive form of oxygen. The quenching constant for this compound has been determined to be approximately 1.5 x 10¹⁰ M⁻¹s⁻¹. This high quenching rate constant indicates a potent capacity to neutralize this damaging ROS.

Modulation of Endogenous Antioxidant Enzymes

A significant aspect of this compound's antioxidant activity lies in its ability to upregulate the body's own defense mechanisms against oxidative stress. This compound has been shown to increase the activity of several critical antioxidant enzymes.[2]

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful hydroxyl radicals.

-

Glutathione Peroxidase (GSH-Px): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides, utilizing glutathione (GSH) as a reductant.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of mutagenic and cytotoxic byproducts, such as malondialdehyde (MDA). This compound has been demonstrated to effectively reduce the levels of MDA, indicating its protective effect against lipid peroxidation.[2]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various studies. The following tables summarize the available data.

| Parameter | Cell Line | Treatment | Result | Reference |

| Superoxide Dismutase (SOD) Activity | Aβ₂₅₋₃₅-induced PC12 cells | This compound | Increased activity | [2] |

| Catalase (CAT) Activity | Aβ₂₅₋₃₅-induced PC12 cells | This compound | Increased activity | [2] |

| Glutathione Peroxidase (GSH-Px) Activity | Aβ₂₅₋₃₅-induced PC12 cells | This compound | Increased activity | [2] |

| Malondialdehyde (MDA) Content | Aβ₂₅₋₃₅-induced PC12 cells | This compound | Reduced content | [2] |

| Assay | Quenching Constant (M⁻¹s⁻¹) | Reference |

| Singlet Oxygen Quenching | ~1.5 x 10¹⁰ |

Signaling Pathway: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those for SOD, CAT, and GSH-Px.

While direct studies on this compound's activation of the Nrf2 pathway are limited, the observed upregulation of antioxidant enzymes strongly suggests its involvement. As a keto-carotenoid, this compound possesses an electrophilic character that could potentially interact with the cysteine residues of Keap1, leading to the release and activation of Nrf2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.

-

Incubation: Add different concentrations of the this compound solution to the DPPH solution. A control containing only the solvent instead of the sample is also prepared. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Generate the ABTS•⁺ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution Preparation: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

-

Reaction and Measurement: Add a small volume of the this compound solution to a larger volume of the ABTS•⁺ working solution. Measure the decrease in absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation and IC₅₀ Determination: Similar to the DPPH assay, calculate the percentage of inhibition and determine the IC₅₀ value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of a fluorescent compound, dichlorofluorescein (DCF), from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

-

Cell Treatment: Treat the cells with various concentrations of this compound along with DCFH-DA for a specific duration (e.g., 1 hour).

-

Induction of Oxidative Stress: Add AAPH to the wells to generate peroxyl radicals.

-

Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a microplate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage of reduction of AUC of the sample-treated cells compared to the control cells.

Measurement of Antioxidant Enzyme Activity (SOD, CAT, GSH-Px)

Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially available assay kits that rely on spectrophotometric methods.

General Protocol:

-

Sample Preparation: Prepare cell or tissue lysates from samples treated with or without this compound.

-

Protein Quantification: Determine the protein concentration of the lysates to normalize enzyme activity.

-

Enzyme Activity Assay: Follow the specific instructions provided with the commercial assay kits for SOD, CAT, and GSH-Px. These kits usually involve a colorimetric reaction where the rate of change in absorbance is proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity based on the standard curve provided in the kit and normalize it to the protein concentration.

Lipid Peroxidation (MDA) Assay

Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Homogenize cell or tissue samples in a suitable buffer.

-

Reaction with TBA: Add TBA reagent to the homogenate and incubate at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).

-

Extraction: After cooling, the MDA-TBA adduct is often extracted with a solvent like n-butanol.

-

Absorbance Measurement: Measure the absorbance of the supernatant or the extracted layer at approximately 532 nm.

-

Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties through both direct radical scavenging and the enhancement of endogenous antioxidant defense systems. Its ability to increase the activity of key antioxidant enzymes and inhibit lipid peroxidation highlights its potential as a therapeutic agent for diseases associated with oxidative stress. The likely involvement of the Nrf2 signaling pathway provides a compelling avenue for further investigation into its precise molecular mechanisms of action.

Future research should focus on:

-

Determining the specific IC₅₀ values of purified this compound in various radical scavenging assays (DPPH, ABTS, etc.) to provide a more comprehensive quantitative profile.

-

Elucidating the detailed molecular interactions between this compound and the Keap1-Nrf2 signaling pathway to confirm its role as an Nrf2 activator.

-

Conducting in vivo studies to evaluate the bioavailability, efficacy, and safety of this compound in animal models of oxidative stress-related diseases.

-

Exploring the potential synergistic effects of this compound with other antioxidants or therapeutic agents.

A deeper understanding of the antioxidant properties of this compound will be instrumental in harnessing its full therapeutic potential for the prevention and treatment of a wide range of human diseases.

References

The Role of Echinenone in Photoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a keto-carotenoid synthesized from β-carotene, plays a significant role in the photoprotective mechanisms of various organisms, most notably cyanobacteria.[1] Its function is intrinsically linked to its ability to act as a potent antioxidant and its crucial role as the chromophore in the Orange Carotenoid Protein (OCP). This technical guide provides an in-depth analysis of the mechanisms by which this compound contributes to photoprotection, with a focus on its involvement in the OCP-mediated non-photochemical quenching (NPQ) pathway. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the fields of biology, biochemistry, and pharmacology.

Introduction to this compound and Photoprotection

Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of high light intensity.[2] Photoprotection involves the harmless dissipation of excess light energy to prevent the formation of reactive oxygen species (ROS), which can lead to photo-oxidative damage to cellular components. Carotenoids are key players in these protective processes, acting as both light-harvesting pigments and photoprotective agents.

This compound (β,β-Caroten-4-one) is a xanthophyll pigment found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.[1] It is characterized by the presence of a keto group on one of its β-ionone rings, a structural feature that is critical for its photoprotective functions. This compound's primary photoprotective roles can be categorized into two main mechanisms:

-

Antioxidant Activity: this compound can directly quench singlet oxygen and scavenge other reactive oxygen species, thereby mitigating oxidative stress.

-

Non-Photochemical Quenching (NPQ): As the chromophore in the Orange Carotenoid Protein (OCP), this compound is essential for the induction of NPQ in cyanobacteria, a process that dissipates excess light energy as heat.[2]

This compound's Role in the Orange Carotenoid Protein (OCP) Photocycle

The most well-characterized function of this compound in photoprotection is its role in the photoactivation of the OCP. The OCP is a soluble protein that acts as a photosensor and an energy quencher in cyanobacteria. The OCP photocycle, which is initiated by the absorption of blue-green light by the bound this compound molecule, involves a series of conformational changes that convert the inactive orange form of the protein (OCPO) to the active red form (OCPR).[2]

The OCPR then binds to the phycobilisome, the primary light-harvesting antenna in cyanobacteria, and induces NPQ by dissipating the excess energy as heat. This process effectively reduces the amount of energy reaching the photosynthetic reaction centers, thus preventing photodamage.

A key feature of the this compound-bound OCP is its unique photoactivation mechanism, which involves the sequential absorption of two photons. This two-photon mechanism acts as a threshold switch, ensuring that the photoprotective response is only triggered under high-light conditions and not under low-light where energy dissipation would be detrimental to photosynthesis.[2][3] This contrasts with canthaxanthin-bound OCP, which is activated by a single photon. While the photoconversion of canthaxanthin-OCP is faster, the resulting fluorescence quenching is less efficient and its detachment from the phycobilisome is significantly faster compared to this compound-OCP.[2]

OCP Photoactivation Signaling Pathway

The signaling cascade for OCP-mediated photoprotection is initiated by light absorption and culminates in the quenching of phycobilisome fluorescence. The process can be visualized as follows:

Quantitative Analysis of this compound's Photoprotective Efficiency

The photoprotective efficiency of this compound can be quantified through various metrics, including its antioxidant capacity and its effectiveness in inducing NPQ. Below are tables summarizing available quantitative data comparing this compound with other relevant carotenoids.

Table 1: Singlet Oxygen Quenching Rate Constants

| Carotenoid | Quenching Rate Constant (kq) x 1010 M-1s-1 | Solvent | Reference |

| This compound | 1.5 | Acetonitrile | [4][5] |

| Canthaxanthin | 1.5 | Acetonitrile | [4][5] |

| β-Carotene | ~1.0 - 2.5 | Various Organic Solvents | [6] |

| Zeaxanthin | Variable (aggregation dependent) | Liposomes | [7] |

| Lutein | 0.11 | Liposomes | [7] |

Note: The singlet oxygen quenching rate constants for this compound and canthaxanthin are nearly identical, indicating a high efficiency for both in this direct antioxidant function.

Table 2: Comparative Efficiency in OCP-Mediated Photoprotection

| Carotenoid Bound to OCP | Photoactivation Mechanism | Photoconversion Efficiency | Fluorescence Quenching Efficiency | Reference |

| This compound | Two-photon | Lower | More Efficient | [2][3] |

| Canthaxanthin | One-photon | Higher | Less Efficient | [2][3] |

| Zeaxanthin | No photoactivation | N/A | No quenching | [8] |

Note: While canthaxanthin-OCP activates more readily, this compound-OCP is a more effective quencher of phycobilisome fluorescence, highlighting a trade-off between speed and efficiency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's photoprotective functions. The following sections provide step-by-step protocols for key experiments.

Extraction and Quantification of this compound from Cyanobacteria using HPLC

This protocol outlines the procedure for extracting and quantifying this compound from cyanobacterial cultures.

Workflow Diagram:

Methodology:

-

Cell Harvesting: Centrifuge a known volume of cyanobacterial culture to pellet the cells.

-

Pigment Extraction: Resuspend the cell pellet in a suitable organic solvent, such as 100% acetone or a mixture of methanol and acetone. Vortex vigorously and incubate in the dark to facilitate pigment extraction.

-

Saponification (Optional): To remove chlorophylls and lipids that may interfere with the analysis, add an equal volume of 10% (w/v) potassium hydroxide in methanol and incubate in the dark. This step should be performed under a nitrogen atmosphere to prevent carotenoid degradation.

-

Liquid-Liquid Partitioning: Add a non-polar solvent like hexane or diethyl ether and a saline solution to the extract. Mix gently and allow the phases to separate. The carotenoids will partition into the upper organic phase.

-

Drying and Reconstitution: Collect the organic phase and evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried pigment extract in a known volume of the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) detector. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water is typically used.

-

Quantification: Identify the this compound peak based on its retention time and absorption spectrum (λmax around 458-461 nm). Quantify the concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.[9]

Measurement of Non-Photochemical Quenching (NPQ)

This protocol describes the measurement of NPQ in cyanobacterial cells using a pulse-amplitude-modulated (PAM) fluorometer.[10][11]

Methodology:

-

Dark Adaptation: Dark-adapt the cyanobacterial sample for a defined period (e.g., 15-20 minutes) to ensure all reaction centers are open.

-

Measurement of Fo and Fm: Measure the minimum fluorescence (Fo) with a weak measuring light. Then, apply a short, saturating pulse of light to measure the maximum fluorescence (Fm). The maximum quantum yield of photosystem II (Fv/Fm) can be calculated as (Fm - Fo) / Fm.

-

Induction of NPQ: Expose the sample to a period of high-intensity actinic light to induce NPQ.

-

Measurement of Fm': During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').

-

Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm'.

-

Relaxation of NPQ: Turn off the actinic light and monitor the recovery of fluorescence in the dark to observe the relaxation of NPQ.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[12][13][14][15]

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol).

-

Sample Preparation: Prepare a series of dilutions of purified this compound in the same solvent.

-

Reaction Mixture: In a microplate or cuvette, mix the this compound solutions with the DPPH solution. Include a control with the solvent instead of the this compound solution.

-

Incubation: Incubate the reaction mixtures in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This compound and the Regulation of Photoprotective Gene Expression

While the primary role of this compound in photoprotection is well-established through its function in the OCP, its direct involvement in the regulation of gene expression related to photoprotection is an area of ongoing research. High light stress in cyanobacteria is known to trigger global changes in gene expression, including the upregulation of genes involved in photoprotection and the downregulation of genes related to light harvesting.[1][16] However, specific studies that delineate a direct signaling role for this compound or its derivatives in modulating the transcription of these genes are currently limited. Future transcriptomic and proteomic studies on cyanobacterial mutants with altered carotenoid biosynthesis pathways will be crucial to unraveling the potential regulatory roles of this compound in the broader context of the cellular response to light stress.

Conclusion and Future Directions

This compound is a vital component of the photoprotective machinery in cyanobacteria and other organisms. Its unique chemical structure, particularly the presence of a keto group, enables it to function effectively as both a direct antioxidant and as the essential chromophore for the OCP-mediated NPQ pathway. The two-photon activation mechanism of this compound-bound OCP provides a sophisticated switch for fine-tuning the photoprotective response to varying light conditions.

For researchers and professionals in drug development, the potent antioxidant and photoprotective properties of this compound present opportunities for its application in areas such as dermatology and as a nutritional supplement to mitigate oxidative stress.

Future research should focus on several key areas:

-

Elucidating Broader Signaling Roles: Investigating the potential involvement of this compound and its metabolites in signaling pathways that regulate the expression of photoprotective and antioxidant genes.

-

Quantitative in vivo Studies: Conducting more comprehensive in vivo studies to quantitatively compare the photoprotective efficacy of different carotenoids under various stress conditions.

-

Bioavailability and Delivery: For therapeutic applications, research into the bioavailability, stability, and effective delivery of this compound to target tissues is essential.

By continuing to explore the multifaceted functions of this compound, the scientific community can further harness its photoprotective capabilities for both fundamental understanding and practical applications.

References

- 1. Transcriptome analysis of the cyanobacterium Synechocystis sp. PCC 6803 and mechanisms of photoinhibition tolerance under extreme high light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two-Photon-Driven Photoprotection Mechanism in this compound-Functionalized Orange Carotenoid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Singlet oxygen quenching by thione analogues of canthaxanthin, this compound and rhodoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of zeaxanthin and this compound binding on the activity of the orange carotenoid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 10. handheld.psi.cz [handheld.psi.cz]

- 11. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Integrated Transcriptomic and Proteomic Analysis of the Global Response of Synechococcus to High Light Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Echinenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone (β,β-Caroten-4-one) is a naturally occurring ketocarotenoid with significant biological activities, including potent antioxidant properties and its function as a provitamin A.[1] This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of this compound. It details modern and historical experimental protocols for its extraction and purification from natural sources, primarily cyanobacteria and other microorganisms. Quantitative data on this compound yields are summarized, and its established roles in biological pathways, particularly its crucial function in cyanobacterial photoprotection, are described. This document serves as a detailed resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound is a xanthophyll with the chemical formula C40H54O.[1] It is structurally a derivative of β-carotene with a ketone group at the 4-position of one of the β-ionone rings. This structural feature is critical to its chemical properties and biological functions. This compound is widely distributed in nature, found in various cyanobacteria, algae, and marine invertebrates.[1][2] Its orange-red hue contributes to the coloration of these organisms. Beyond its role as a pigment, this compound is recognized for its antioxidant capabilities and as a metabolic intermediate in the biosynthesis of other important carotenoids like canthaxanthin.[3]

History of Discovery and Isolation

The history of this compound is intertwined with the broader exploration of carotenoids. While its presence was suspected in various organisms, its definitive isolation and characterization occurred over several decades.

-

1935-1936: Early Recognition as Provitamin A: The biological significance of this compound was first hinted at in the mid-1930s. Lederer (1935) and subsequently Lederer and Moore (1936) identified a substance from the gonads of the sea urchin Paracentrotus lividus, which they named this compound, and demonstrated its activity as a provitamin A.[1][4]

-

1938-1939: The "Aphanin" Connection: Independently, Tischer (1938, 1939) isolated a pigment from the blue-green alga Aphanizomenon flos-aquae, which he named "aphanin."[4]

-

1950-1951: Unraveling the Identity: Goodwin and Taha (1950, 1951) conducted comparative studies and proposed that this compound, aphanin, and another pigment, myxoxanthin (isolated from Oscillatoria rubescens), were likely identical.[4][5] Their work was crucial in consolidating the understanding of this widespread ketocarotenoid.

-

1970: First Isolation from Bacteria: A significant milestone was the isolation and identification of this compound from a non-photosynthetic bacterium, Micrococcus roseus, by Schwartzel and Cooney.[2][6] This discovery expanded the known distribution of this compound beyond photosynthetic organisms and marine invertebrates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C40H54O | [1] |

| Molar Mass | 550.871 g·mol−1 | [1] |

| Appearance | Orange-red crystals | [7] |

| IUPAC Name | β,β-Caroten-4-one | [1] |

| CAS Number | 432-68-8 | [1] |

Biosynthesis and Biological Roles

Biosynthesis of this compound

This compound is synthesized from β-carotene through the enzymatic action of β-carotene ketolase (also known as CrtW or CrtO).[1] This enzyme introduces a keto group at the C4 position of one of the β-ionone rings of the β-carotene molecule. This is a key step in the "keto pathway" of carotenoid biosynthesis in many organisms. This compound can be a terminal product or serve as an intermediate for the synthesis of canthaxanthin through the action of the same enzyme on the second β-ionone ring.[3]

Biological Roles and Signaling Pathways

While there is limited evidence for this compound acting as a direct signaling molecule in classical cell signaling pathways, it plays a crucial indirect signaling role, particularly in the photoprotection mechanism of cyanobacteria.

-

Photoprotection and the Orange Carotenoid Protein (OCP): this compound is an essential component of the Orange Carotenoid Protein (OCP), a soluble protein in cyanobacteria that is critical for photoprotection.[8] The OCP undergoes a light-activated conformational change, converting from an orange, inactive form to a red, active form. This activation is dependent on the presence of a keto-carotenoid.[8] Studies have shown that the carbonyl group of this compound (and its hydroxylated form, 3'-hydroxythis compound) is essential for the photoactivity of OCP.[8] When this compound is bound to OCP, the protein can be photoactivated, inducing a photoprotective mechanism that dissipates excess light energy. In contrast, OCP bound with non-keto carotenoids like zeaxanthin is not photoactive.[8] This function represents a form of light-induced signaling where this compound is a key player.

-

Antioxidant Activity: Like other carotenoids, this compound is a potent antioxidant. It can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Some studies suggest that the antioxidant activity of this compound may be significantly higher than that of astaxanthin.[5]

-

Provitamin A Activity: As established early in its research history, this compound can be converted to vitamin A in the liver, classifying it as a provitamin A.[1][5]

Experimental Protocols

General Workflow for this compound Isolation and Quantification

The general procedure for isolating and quantifying this compound from microbial biomass involves several key steps, as illustrated in the workflow diagram below.

Detailed Methodologies

This protocol is a generalized modern method for the extraction of this compound from cyanobacterial biomass.

-

Biomass Harvesting: Harvest cyanobacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes). Wash the cell pellet with distilled water to remove salts and residual media. The biomass can be used fresh or lyophilized for storage.

-

Cell Disruption: Resuspend the cell pellet in an appropriate extraction solvent (e.g., acetone or a mixture of hexane/methanol) at a ratio of approximately 1:20 (w/v). Disrupt the cells to release the intracellular pigments. Common methods include:

-

Ultrasonication: Place the cell suspension in an ice bath and sonicate using a probe sonicator for several cycles (e.g., 30 seconds on, 30 seconds off) for a total of 15-30 minutes.

-

Bead Beating: Add glass beads to the cell suspension and agitate vigorously using a bead beater for several minutes.

-

-

Pigment Extraction: After cell disruption, continue to stir the mixture in the dark at room temperature for several hours or overnight to ensure complete extraction of the pigments.

-

Debris Removal: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the extracted pigments. Repeat the extraction process with fresh solvent on the pellet to maximize yield.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude pigment extract.

-

Saponification (Optional): To remove chlorophylls and lipids, the crude extract can be saponified. Redissolve the extract in ethanol and add an equal volume of 10% (w/v) methanolic KOH. Let the mixture stand in the dark at room temperature for several hours or overnight.

-

Partitioning: After saponification, add water to the mixture and partition the carotenoids into a non-polar solvent like petroleum ether or diethyl ether. Wash the organic phase with water to remove the alkali, and then dry it over anhydrous sodium sulfate.

-

Purification: The crude this compound extract can be purified using column chromatography (e.g., with a silica gel or alumina column) or preparative thin-layer chromatography (TLC). Elute with a solvent system of increasing polarity, such as a gradient of acetone in hexane.

-

Final Product: Collect the orange-red fraction corresponding to this compound and evaporate the solvent to obtain the purified compound.

HPLC is the standard method for the quantification of this compound.

-

Sample Preparation: Redissolve the purified or crude extract in a suitable solvent (e.g., ethanol with 0.01% BHT or the initial mobile phase) and filter through a 0.22 µm syringe filter before injection.

-

HPLC System: A typical system consists of a C18 or a C30 reverse-phase column.

-

Mobile Phase: A gradient of solvents is often used. For example, a gradient of methanol, methyl-tert-butyl ether, and water can effectively separate a wide range of carotenoids.[9] A specific method for this compound might involve a gradient of acetonitrile and an aqueous solution (e.g., 10 mM ammonium formate).[10]

-

Detection: this compound is detected by its absorbance in the visible range, typically around 450-460 nm.[10]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from a pure this compound standard.

Quantitative Data

The yield of this compound varies significantly depending on the organism, cultivation conditions, and extraction methods. Table 2 summarizes some reported yields from various microbial sources.

| Organism | This compound Yield | Cultivation/Extraction Conditions | Reference |

| Botryococcus braunii (strain BOT-20) | 630 mg/L | 1-month cultivation; n-hexane/acetone (3:1, v/v) extraction. | [5] |

| Micrococcus sp. (isolated from soil) | 25.98 mg/L (total carotenoids) | Optimized with pH 6, 5% glycerol, 28°C, 220 RPM. | [7] |

| Microcystis aeruginosa | 143.3 µg/g (dry weight) | Grown at 40 µmol photons m⁻² s⁻¹. | [7] |

| Nostoc sp. PCC 7120 (transgenic) | Increased by >16% over control | Overexpression of crtO gene. | [10] |

Conclusion

This compound, since its early recognition as a provitamin A, has been established as a significant natural product with diverse biological roles. Its history reflects the advancements in analytical chemistry, from classical isolation techniques to modern chromatographic and spectroscopic methods. While its direct role in cell signaling is not well-defined, its essential function in the photoprotective mechanism of cyanobacteria via the Orange Carotenoid Protein highlights a unique form of light-dependent signaling. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to isolate, quantify, and further investigate the properties and potential applications of this important ketocarotenoid. Future research may focus on optimizing production in microbial systems and exploring its full therapeutic potential.

References

- 1. Isolation and Identification of this compound from Micrococcus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Carotenoids from Cyanobacteria: Biotechnological Potential and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]

Echinenone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Echinenone, a naturally occurring ketocarotenoid. It covers its fundamental chemical identifiers, biosynthetic pathway, and a key experimental workflow, offering valuable information for its application in research and development.

Chemical Identifiers and Properties

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments.[1] It is characterized by the presence of a keto group on one of its β-ionone rings. This structural feature imparts specific chemical and physical properties that are distinct from its precursor, β-carotene.

A comprehensive summary of its chemical identifiers is presented in the table below for easy reference and comparison. This data is crucial for substance registration, database searches, and analytical characterizations.

| Identifier | Value | Source |

| CAS Number | 432-68-8 | [2][3][4][5][6][7][8] |

| IUPAC Name | β,β-Caroten-4-one | [1] |

| 2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-1-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]cyclohex-2-en-1-one | [2][7] | |

| Chemical Formula | C40H54O | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 550.87 g/mol | [1][7] |

| 550.9 g/mol | [2] | |

| 550.86 g/mol | [3][6][8] | |

| 550.868 g/mol | [4] | |

| InChI | InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ | [2][9][10][11] |

| InChIKey | QXNWZXMBUKUYMD-QQGJMDNJSA-N | [2][7][8][9][10][11] |

| SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C | [2][6] |

Biosynthesis of this compound

This compound is synthesized from β-carotene through an oxidation process.[12] This conversion is a critical step in the biosynthesis of various ketocarotenoids in several organisms, including cyanobacteria and marine invertebrates.[1][3] The enzyme responsible for this reaction is a β-carotene ketolase, often referred to as CrtW or CrtO.[1][7] This enzyme introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene.

The following diagram illustrates the single-step enzymatic conversion of β-carotene to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [drugfuture.com]

- 6. This compound | 432-68-8 | FE57771 | Biosynth [biosynth.com]

- 7. medkoo.com [medkoo.com]

- 8. ≥95.0% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]